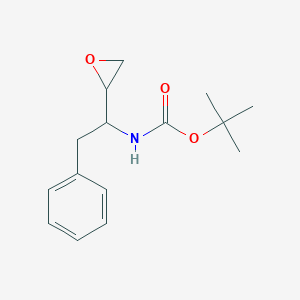

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

Description

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is a chiral epoxide derivative bearing a tert-butoxycarbonyl (Boc)-protected amino group and a phenyl substituent. Its molecular formula is C₁₅H₂₁NO₃, with a molecular weight of 263.34 g/mol (CAS: 98737-29-2) . The compound is synthesized via stereoselective methods, such as one-carbon homologation of α-amino esters (yield: ~49%) or sulfoxonium ylide-mediated cyclization (yield: 88%) . Key applications include its role as a building block in HIV-1 protease inhibitors, such as Amprenavir and Saquinavir, due to its ability to introduce stereochemical complexity into peptidomimetic frameworks .

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOUMXZERMIJK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801173325 | |

| Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801173325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98737-29-2 | |

| Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98737-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1S)-N-(1-((2S)-2-oxiranyl)-2-phenylethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098737292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801173325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (1S)-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Pathway and Key Steps

The diazomethane route, historically the first method for synthesizing this epoxide, involves seven sequential steps starting from L-phenylalanine:

-

Boc Protection : L-phenylalanine reacts with di-tert-butyl dicarbonate (Boc anhydride) to form N-Boc-L-phenylalanine.

-

Mixed Anhydride Formation : Coupling with ethyl chloroformate generates a reactive mixed anhydride intermediate.

-

Arndt-Eistert Reaction : Diazomethane introduces a diazoketone group, forming (2S)-3-(Boc-amino)-2-diazo-4-phenylbutan-1-one.

-

Chloroketone Synthesis : Treatment with anhydrous HCl replaces the diazo group with chlorine, yielding (2S)-3-(Boc-amino)-2-chloro-4-phenylbutan-1-one.

-

Reduction : Sodium borohydride reduces the chloroketone to (2S,3S)-4-chloro-3-hydroxy-1-phenylbutyl-2-tert-butoxyformamide.

-

Cyclization : Base-mediated elimination of HCl forms the epoxide ring.

Advantages and Limitations

While this method achieves moderate yields (60–75%), its reliance on diazomethane—a toxic, explosive gas requiring specialized handling—limits industrial adoption. Furthermore, the Arndt-Eistert reaction’s exothermic nature demands precise temperature control to prevent side reactions.

Novel Sulfoxide Ylide-Based Synthesis

Stepwise Reaction Mechanism

A patent-pending method (CN113004227A) circumvents diazomethane by leveraging sulfoxide ylide chemistry:

-

Active Ester Formation : N-Boc-L-phenylalanine reacts with p-nitrophenol or substituted phenols using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form active ester 15 .

-

Sulfoxide Ylide Generation : Active ester 15 reacts with trimethylsulfoxonium halides (e.g., trimethylsulfoxonium chloride) in the presence of alkoxide bases (e.g., sodium methoxide), producing sulfoxide ylide intermediate 16 .

-

Halogenation : Treatment with lithium halides (LiCl, LiBr) catalyzed by transition metals yields halogenated ketone 6 .

-

Reduction : Catalytic hydrogenation or borohydride reduction converts 6 to chlorinated methanol intermediate 7 .

-

Epoxide Cyclization : Alkaline conditions (e.g., NaOH) facilitate HCl elimination and epoxide ring closure.

Optimization and Scalability

Key optimizations include:

-

Molar Ratios : A 1:1.1–1.5 ratio of N-Boc-L-phenylalanine to substituted phenol ensures complete esterification.

-

Catalyst Selection : DMAP (0.1–0.2 equiv) accelerates active ester formation without side products.

-

Base Compatibility : Sodium methoxide or tert-butoxide minimizes racemization during ylide formation.

This method achieves comparable yields (65–80%) to the diazomethane route while eliminating hazardous reagents, making it suitable for large-scale production.

Comparative Analysis of Preparation Methods

| Parameter | Diazomethane Route | Sulfoxide Ylide Route |

|---|---|---|

| Reagents | Diazomethane, HCl, NaBH4 | Sulfoxonium halides, LiCl, NaOH |

| Safety Concerns | High (explosive intermediates) | Moderate (non-explosive) |

| Yield | 60–75% | 65–80% |

| Industrial Scalability | Limited | High |

| Stereochemical Control | Moderate | High |

The sulfoxide ylide method’s superior safety profile and scalability position it as the preferred industrial synthesis.

Experimental Considerations and Yield Optimization

Critical Parameters in the Sulfoxide Ylide Route

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane can undergo various chemical reactions, including:

Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-hydroxy amines, and β-hydroxy thiols, respectively.

Substitution Reactions: The compound can participate in substitution reactions where the Boc-protected amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Ring-Opening Reactions: These reactions often require acidic or basic conditions, with common reagents including acetic acid, hydrochloric acid, or sodium hydroxide.

Substitution Reactions:

Major Products Formed

β-Amino Alcohols: Formed from the ring-opening reaction with amines.

β-Hydroxy Amines: Formed from the ring-opening reaction with alcohols.

β-Hydroxy Thiols: Formed from the ring-opening reaction with thiols.

Applications De Recherche Scientifique

Key Applications

- Synthesis of HIV Protease Inhibitors

- Peptidomimetics Development

- Arylsulfonamide Derivatives

Case Study 1: Synthesis of HIV Protease Inhibitors

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of novel arylsulfonamides from this compound. These compounds exhibited sub-picomolar activity against HIV protease, highlighting their potential as therapeutic agents for HIV treatment .

Case Study 2: Peptidomimetic γ-secretase Inhibitors

Research demonstrated the application of this compound in synthesizing γ-secretase inhibitors that show promise for treating Alzheimer's disease. The study emphasized the compound's role in modifying peptide structures to enhance biological activity while maintaining selectivity for the target enzyme .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| HIV Protease Inhibitors | Building block for synthesizing inhibitors | Potent activity against wild-type and resistant strains |

| Peptidomimetics | Synthesis of hydroxyethyl urea derivatives | Effective γ-secretase inhibitors |

| Arylsulfonamide Derivatives | Development of anti-HIV compounds | Strong antiviral activity |

Mécanisme D'action

The mechanism of action of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane primarily involves its reactivity as an epoxide. The strained three-membered ring of the epoxide is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization of the molecule. The phenyl group provides additional stability and can participate in π-π interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The compound’s structural analogs include:

(2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane (CAS: 98760-08-8): Differs in stereochemistry at C2 (R-configuration), altering reactivity in asymmetric synthesis .

(3S)-2-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (CAS: 102123-4-0): A chloro-ketone precursor lacking the epoxide ring, used in intermediate steps for epoxide synthesis .

2-Amino-3,5-dibromochalcone epoxides: Ortho-amino-substituted epoxides with trans-configurations and intramolecular hydrogen bonding, enhancing stability but limiting ring-opening reactivity compared to the target compound .

Table 1: Key Structural and Functional Comparisons

Pharmacological Relevance

Activité Biologique

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various antiviral drugs. This article explores its biological activity, synthesis methods, and relevant case studies.

- IUPAC Name : tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate

- CAS Number : 98737-29-2

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

- Melting Point : 125°C to 127°C

- Solubility : Insoluble in water; soluble in chloroform, dichloromethane, and ethyl acetate .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material : L-phenylalanine is protected using Boc (tert-butyloxycarbonyl) to form N-Boc-L-phenylalanine.

- Condensation Reaction : The Boc-protected amino acid is condensed with substituted phenols using a condensing agent to form an active ester.

- Formation of Ylide Intermediate : This active ester is then reacted with a ylide reagent and base to yield a sulfoxide ylide intermediate.

- Halogenation and Reduction : The intermediate undergoes halogenation followed by reduction to produce the final product through cyclization .

This compound has been identified as a crucial building block in the synthesis of HIV protease inhibitors such as darunavir and amprenavir. These inhibitors function by binding to the active site of HIV protease, preventing viral replication .

Case Studies

- HIV Protease Inhibition :

- Antiviral Drug Development :

Toxicity and Environmental Impact

This compound is classified as hazardous to aquatic life with long-lasting effects. Safety data indicate that appropriate precautions should be taken during handling to avoid environmental contamination .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, and how is stereochemical purity ensured?

- Methodology : A common synthesis involves reacting α-amino esters with reagents like dimethylsulfoxonium methylide, followed by epoxidation. For example, this compound is prepared via a one-carbon homologation of an α-amino ester using trimethylsulfoxonium methylide, avoiding toxic reagents like diazomethane . Stereochemical control is achieved through chiral precursors and reaction conditions (e.g., solvent polarity, temperature). Recrystallization in methanol/water (7:3) yields a stereoisomerically pure product (88% yield), confirmed by and NMR .

Q. How is the compound characterized, and what analytical techniques are critical for quality assessment?

- Methodology :

- NMR Spectroscopy : and NMR are used to confirm molecular structure and stereochemistry .

- Melting Point : 125–127°C (literature value) is a key purity indicator .

- Optical Activity : Specific rotation (c = 0.6 in methanol) verifies enantiomeric purity .

- HPLC : Purity ≥99% is validated via HPLC .

Q. What are the primary applications of this compound in pharmaceutical research?

- Answer : It serves as a critical building block for HIV-1 protease inhibitors, enabling the synthesis of hydroxyethylurea peptidomimetics and aryl sulfonamides with anti-HIV activity . Its epoxide group facilitates ring-opening reactions to introduce functional groups essential for drug design .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce hazardous byproducts?

- Methodology :

- Reagent Substitution : Replace diazomethane with trimethylsulfoxonium methylide to eliminate explosion risks .

- Solvent Optimization : Use isopropanol (-PrOH) for reflux reactions to enhance selectivity and simplify purification .

- Catalytic Asymmetric Epoxidation : Explore chiral catalysts (e.g., Sharpless or Jacobsen catalysts) to improve enantiomeric excess (ee) .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

- Methodology :

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to assess hygroscopicity and decomposition pathways. The compound is stable under dry, ventilated storage but decomposes under fire conditions to CO and NO .

- Incompatibility Screening : Avoid strong oxidizers and moisture to prevent epoxide ring-opening or Boc-group cleavage .

Q. How does the stereochemistry of the epoxide influence its reactivity in downstream drug synthesis?

- Methodology :

- Kinetic vs. Thermodynamic Control : The (2S,3S) configuration directs regioselective nucleophilic attack (e.g., by amines in HIV-1 inhibitor synthesis) due to steric and electronic effects. Computational modeling (DFT) predicts transition-state preferences .

- Crystallography : Single-crystal X-ray diffraction confirms spatial orientation, critical for rational drug design .

Q. What are the environmental and safety considerations for large-scale reactions involving this compound?

- Methodology :

- Waste Management : Avoid aqueous discharge due to aquatic toxicity (H410 hazard classification). Use closed-loop systems for solvent recovery .

- Personal Protective Equipment (PPE) : NIOSH-approved respirators (N95/P1) and nitrile gloves are mandatory during handling to prevent inhalation or dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.